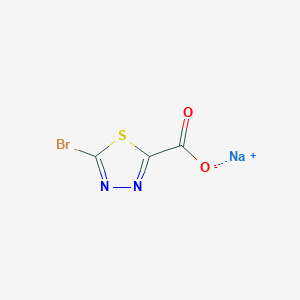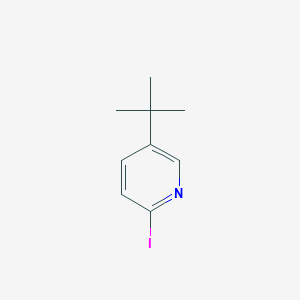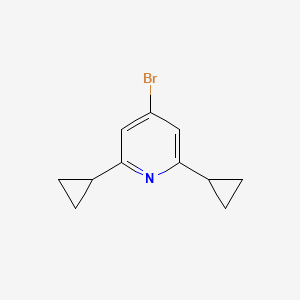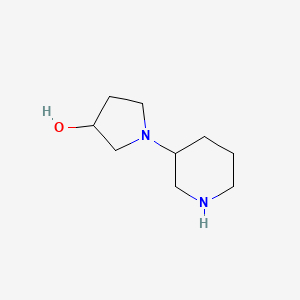![molecular formula C11H11NO2S B13652065 1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
1-(Benzo[d]oxazol-2-ylthio)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d]oxazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzoxazole derivatives.
Vorbereitungsmethoden
The synthesis of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves several steps. One common method includes the reaction of benzo[d]oxazole-2-thiol with a suitable alkylating agent. The reaction typically takes place in the presence of a base such as potassium hydroxide and a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
For industrial production, the synthesis may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(Benzo[d]oxazol-2-ylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole moiety can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]oxazol-2-ylthio)butan-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]oxazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .
The molecular targets and pathways involved can vary depending on the specific application. For example, in cancer cells, the compound may inhibit the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced cell viability and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[d]oxazol-2-ylthio)butan-2-one can be compared with other benzoxazole derivatives, such as:
2-(Benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
Benzo[d]oxazole-2-thiol: Used in the synthesis of various benzoxazole derivatives.
Sulfonyl-Benzoxazole Based 1,2,4-Oxadiazoles: Studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of medicinal chemistry.
Eigenschaften
Molekularformel |
C11H11NO2S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-8(13)7-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
VZGNWQPPXKWVIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CSC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
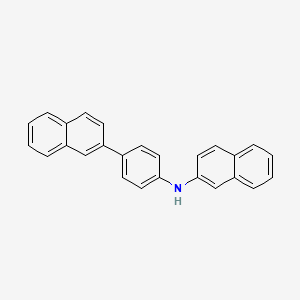
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)

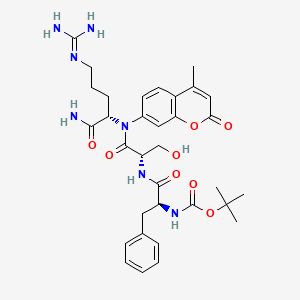
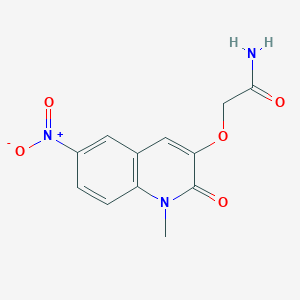
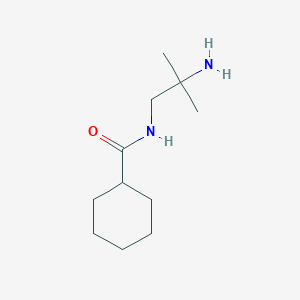
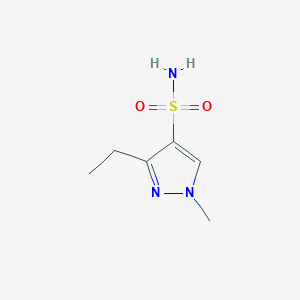
![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)
